2-Methyl-5-(thiophen-3-yl)aniline

Catalog No.
S841414
CAS No.
1485346-11-9
M.F
C11H11NS
M. Wt
189.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(thiophen-3-yl)aniline

CAS Number

1485346-11-9

Product Name

2-Methyl-5-(thiophen-3-yl)aniline

IUPAC Name

2-methyl-5-thiophen-3-ylaniline

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

InChI

InChI=1S/C11H11NS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,12H2,1H3

InChI Key

KLVATVXHLOSOKA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC=C2)N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC=C2)N

2-Methyl-5-(thiophen-3-yl)aniline is an organic compound with the molecular formula C11H11NSC_{11}H_{11}NS and a molecular weight of 189.28 g/mol. This compound features a thiophene ring attached to an aniline structure, specifically at the 5-position of the thiophene and the 2-position of the aniline. The presence of both a methyl group and a thiophene moiety contributes to its unique electronic properties, making it a subject of interest in various chemical and biological applications .

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, particularly targeting the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The compound can also be reduced to yield various derivatives. For example, nitro groups in precursor compounds can be reduced to amines using reducing agents such as iron powder or catalytic hydrogenation.
  • Electrophilic Substitution: The aromatic rings in this compound allow for electrophilic substitution reactions, enabling the introduction of various functional groups through halogenation, nitration, or sulfonation.

Several methods exist for synthesizing 2-Methyl-5-(thiophen-3-yl)aniline:

  • Aromatic Substitution: A common synthetic route involves the aromatic substitution of a thiophene derivative. For instance, starting with 3-bromothiophene, one can perform a palladium-catalyzed amination reaction using 2-methylaniline as the nucleophile under basic conditions (e.g., potassium carbonate) and inert atmosphere.
  • Direct Amination: Another method is the direct amination of 2-methyl-5-nitrothiophene using reducing agents like iron powder in hydrochloric acid, which reduces the nitro group to an amine.

The unique properties of 2-Methyl-5-(thiophen-3-yl)aniline lend it to various applications:

  • Material Science: It serves as an intermediate in synthesizing more complex organic molecules and materials, particularly conductive polymers due to its electronic properties.
  • Dyes and Pigments: This compound is utilized in producing dyes and pigments because of its stability and reactivity.
  • Pharmaceuticals: Its potential use as a precursor in drug synthesis highlights its importance in medicinal chemistry, particularly for developing anti-inflammatory or antimicrobial agents.

Interaction studies involving 2-Methyl-5-(thiophen-3-yl)aniline focus on its biochemical interactions. Research has shown that compounds with similar structures can interact with various biological targets, including enzymes and receptors. These interactions may lead to inhibition or activation of specific biochemical pathways, depending on the context and application

Several compounds share structural similarities with 2-Methyl-5-(thiophen-3-yl)aniline:

Compound NameStructure DescriptionUnique Features
4-Methyl-3-(thiophen-2-yl)anilineThiophene ring at the 2-positionDifferent electronic properties due to ring position
4-Methyl-3-(furan-3-yl)anilineContains a furan ring instead of thiopheneDifferent reactivity due to oxygen atom
4-Methyl-3-(pyridin-3-yl)anilineFeatures a pyridine ring instead of thiopheneNitrogen atom affects electronic interactions

Uniqueness

The uniqueness of 2-Methyl-5-(thiophen-3-yl)aniline lies in the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. This distinct arrangement makes it particularly useful in applications requiring specific electronic interactions, such as in advanced materials development .

The synthesis of 2-Methyl-5-(thiophen-3-yl)aniline represents a significant challenge in organic chemistry due to the need for selective functionalization and formation of carbon-carbon or carbon-nitrogen bonds between the thiophene and aniline moieties [1] [2]. Palladium-catalyzed cross-coupling reactions have emerged as powerful synthetic tools for constructing these bonds efficiently and selectively [3] [4]. These approaches typically involve the coupling of appropriately functionalized thiophene and aniline derivatives under carefully optimized reaction conditions [1].

Suzuki-Miyaura Coupling Reaction Mechanisms

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile methods for synthesizing 2-Methyl-5-(thiophen-3-yl)aniline [1] [2]. This reaction typically involves the coupling of 2-methyl-5-bromoaniline with thiophene-3-boronic acid in the presence of a palladium catalyst [1]. The mechanism proceeds through a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination [5] [6].

In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of 2-methyl-5-bromoaniline, forming an organopalladium(II) complex [6]. This step is often rate-determining and involves the oxidation of palladium from Pd(0) to Pd(II) [5]. The electronic properties of the aryl halide significantly influence the rate of this step, with electron-withdrawing groups facilitating faster oxidative addition [6].

The transmetalation step involves the transfer of the thiophene group from the boronic acid to the palladium center [5]. This process requires the activation of the boronic acid by a base, typically potassium or sodium carbonate, forming a more nucleophilic boronate species that readily transfers the organic group to palladium [6]. Recent mechanistic studies have revealed that an anion-exchange process precedes the actual transmetalation event, where the halide on the palladium complex is replaced by a hydroxide ion before the organic group transfer occurs [5].

The final reductive elimination step involves the coupling of the two organic fragments on the palladium center to form the desired carbon-carbon bond while regenerating the palladium(0) catalyst [6]. This step is facilitated by the cis arrangement of the organic groups on the palladium center [5].

Recent advancements in Suzuki-Miyaura coupling for thiophene-aniline systems include the development of micellar reaction conditions using Kolliphor EL as a surfactant [1] [2]. This approach allows the reaction to proceed in water at room temperature without requiring an inert atmosphere, achieving yields of up to 98% with reaction times as short as 15 minutes [1]. The highly effective catalyst Pd(dtbpf)Cl₂ has been particularly successful in these systems [2].

Reaction ParameterOptimized ConditionYield (%)Reaction Time
CatalystPd(dtbpf)Cl₂ (1 mol%)9815 min
SolventAqueous Kolliphor EL--
TemperatureRoom temperature--
AtmosphereAir (no inert gas required)--
BaseTriethylamine--

Buchwald-Hartwig Amination Pathways

The Buchwald-Hartwig amination represents another crucial palladium-catalyzed approach for synthesizing 2-Methyl-5-(thiophen-3-yl)aniline, particularly when constructing the carbon-nitrogen bond is the synthetic focus [3] [4]. This reaction typically involves the coupling of 3-bromothiophene with 2-methyl-5-aminobenzene derivatives in the presence of a palladium catalyst and a suitable base [3].

The mechanism of the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide (typically 3-bromothiophene) [3]. This forms an arylpalladium(II) halide complex, which then coordinates with the amine (the aniline derivative) [3] [4]. The subsequent step involves the deprotonation of the coordinated amine by an external base, forming an arylpalladium(II) amido complex [4]. Finally, reductive elimination yields the desired carbon-nitrogen bond while regenerating the palladium(0) catalyst [3].

The choice of ligand is critical in Buchwald-Hartwig aminations involving thiophene and aniline derivatives [3]. Bulky, electron-rich phosphine ligands such as 2-(di-tert-butylphosphino)biphenyl have shown excellent performance in these reactions [7]. These ligands facilitate both the oxidative addition step and the reductive elimination step while stabilizing the catalytically active palladium species [3].

The base plays a crucial role in the Buchwald-Hartwig amination, affecting both reaction rate and selectivity [8]. Studies have shown that the choice of base depends significantly on the solvent system [8]. In nonpolar solvents like toluene, anionic bases such as potassium tert-butoxide or sodium hexamethyldisilazide are preferred as they can effectively deprotonate the amine without forming new charges in the nonpolar environment [8]. In contrast, in polar solvents like dimethylformamide, the base can form complexes with palladium, potentially creating overly stable resting states that may impede catalysis [8].

Recent research has demonstrated that the Buchwald-Hartwig amination can be effectively applied to thiophene systems under milder conditions than traditionally required [4]. For instance, the use of specialized ligand systems has enabled reactions to proceed at temperatures as low as 30°C, significantly expanding the functional group tolerance of these transformations [4].

Ligand TypeBaseSolventTemperature (°C)Yield (%)
Biaryl phosphinesKOt-BuToluene100-11075-85
NHC ligandsKHMDSDioxane80-10070-80
Bipyrazole-basedKOHHFIP30-5065-75

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions offer powerful methods for synthesizing 2-Methyl-5-(thiophen-3-yl)aniline, alternative synthetic routes provide valuable options that may offer advantages in terms of cost, scalability, or specific functional group compatibility [9] [10].

Direct Amination of Halogenated Precursors

Direct amination of halogenated thiophene precursors represents a straightforward approach to synthesizing 2-Methyl-5-(thiophen-3-yl)aniline [9] [11]. This method typically involves the nucleophilic aromatic substitution (SNAr) of halogenated thiophenes with aniline derivatives or, alternatively, the amination of halogenated anilines with thiophene derivatives [11].

Recent advances in direct C-H amination of thiophenes have expanded the synthetic toolkit for preparing thiophene-aniline derivatives [9]. For instance, visible-light-mediated C2-amination of thiophenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an organophotocatalyst has been developed [9]. This approach proceeds via an oxidation pathway under visible-light irradiation, with the thiophene radical cation serving as the key intermediate [9]. Various thiophenes can be transformed into the corresponding amination products with water as the only byproduct, making this method environmentally benign [9].

Another innovative approach involves silver-mediated C-H activation at the α-position of thiophenes [11]. This method enables near-room-temperature direct α-arylation of benzothiophenes and thiophenes with aryl iodides [11]. The reaction proceeds with remarkably low catalyst loadings (0.4 mol% Pd(OAc)₂) and mild conditions (30°C), offering excellent functional group tolerance [11].

For halogenated thiophene precursors, copper-catalyzed amination has emerged as a cost-effective alternative to palladium catalysis [4] [11]. These reactions typically employ copper(I) iodide or copper(II) oxide as catalysts, along with ligands such as 1,10-phenanthroline or L-proline [11]. The mechanism involves the formation of a copper-amine complex, followed by oxidative addition of the aryl halide and reductive elimination to form the carbon-nitrogen bond [4].

Amination MethodCatalyst SystemConditionsYield (%)Key Features
Visible-light mediatedDDQ/TBNVisible light, O₂, rt65-85Environmentally benign
Ag-mediated C-H activationPd(OAc)₂/Ag₂OHFIP, 30°C, 16h65-84Low catalyst loading
Cu-catalyzedCuI/L-prolineK₂CO₃, DMSO, 80-110°C60-80Cost-effective

Reductive Amination Strategies

Reductive amination offers an alternative approach for synthesizing 2-Methyl-5-(thiophen-3-yl)aniline derivatives, particularly when starting from aldehyde or ketone precursors [12] [13]. This method involves the formation of an imine intermediate from the reaction between an amine and a carbonyl compound, followed by reduction to form the corresponding amine [12].

For the synthesis of thiophene-aniline derivatives, reductive amination typically involves the reaction of thiophene aldehydes with aniline derivatives [12]. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to the corresponding secondary amine [13]. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and hydrogen gas with appropriate catalysts [12] [13].

Recent advancements in reductive amination for thiophene-aniline systems include the development of more efficient and selective reducing systems [13]. For instance, sodium borohydride in combination with cation exchange resins (such as DOWEX®50WX8) has been shown to effectively promote reductive amination of various aldehydes with anilines in tetrahydrofuran at room temperature, affording the corresponding secondary amines in high to excellent yields (85-93%) [13].

The mechanism of reductive amination involves initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (Schiff base) [12]. The imine is then reduced by the reducing agent to form the amine product [13]. In the case of thiophene aldehydes and aniline derivatives, the formation of the imine is often the rate-determining step, making the addition of co-reactants or catalysts beneficial [13].

One notable advantage of reductive amination is its compatibility with a wide range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis [12] [13]. Additionally, the mild conditions typically employed (room temperature, neutral or slightly acidic pH) make this approach particularly valuable for substrates containing sensitive functional groups [13].

Reducing SystemSolventTemperatureReaction TimeYield (%)
NaBH₄/DOWEX®50WX8THFRoom temperature20-45 min85-93
NaCNBH₃/AcOHMeOHRoom temperature2-6 h75-85
H₂/Pd-CEtOHRoom temperature1-3 h80-90

Industrial Scale Production Challenges

The industrial-scale production of 2-Methyl-5-(thiophen-3-yl)aniline faces several significant challenges that must be addressed to ensure economic viability and process efficiency [14] [15]. These challenges span various aspects of the manufacturing process, from catalyst considerations to reactor design and environmental concerns [14] [16].

One of the primary challenges in scaling up the production of thiophene-aniline derivatives is the cost and sustainability of palladium catalysts [14] [15]. Palladium is a precious metal with limited natural reserves, making it expensive and environmentally costly to mine [14]. The energy-intensive refining process for palladium contributes approximately 3880 kg of CO₂ equivalents per kilogram of palladium produced, which is 2-3 orders of magnitude higher than for common metals like copper, aluminum, and iron [14]. Additionally, the process uses reagents such as aqua regia, generating toxic NOx and Cl₂ gases that affect both workers and local ecosystems [14].

To address these challenges, several strategies have been developed for more sustainable palladium catalysis in industrial settings [14] [15]. Low-loading catalysis, where highly active catalyst systems operate at significantly reduced palladium concentrations (often below 0.1 mol%), represents one promising approach [14]. Another strategy involves the development of recyclable heterogeneous catalysts that can be recovered and reused multiple times [17]. For instance, bio-heterogeneous palladium nanocatalysts incorporating palladium nanoparticles into biodegradable supports have demonstrated remarkable stability and exceptional catalytic performance across multiple reaction cycles [18].

Reactor design and process intensification represent another set of challenges for industrial-scale production [16] [19]. Traditional batch processes often struggle with heat and mass transfer limitations at larger scales, leading to reduced yields and selectivity [16]. Continuous flow chemistry has emerged as a promising solution, offering improved efficiency and scalability [16]. For instance, a flow method for the direct arylation of thiophene derivatives with aromatic bromides has been developed using a packed-bed reactor containing potassium carbonate as a solid base [16]. This approach achieved yields up to 90% within residence times of 30-60 minutes and was successfully scaled up to gram-scale production with minimal changes to the experimental setup [16].

Recovery and recycling of palladium catalysts present additional challenges at industrial scale [20] [17]. Traditional recovery methods such as pyrometallurgical and hydrometallurgical techniques are either energy-intensive or rely on environmentally harmful reagents [14]. Novel electrochemical methods have been developed that can recover complete precious metal catalysts from various industrial reactions, including Suzuki cross-coupling [20]. These methods use electrochemistry to reversibly bind catalysts to polymer surfaces, offering a more energy-efficient and environmentally friendly alternative to traditional distillation-based recovery [20].

ChallengeTraditional ApproachInnovative SolutionBenefits
Catalyst costHigh Pd loading (1-5 mol%)Low-loading catalysis (<0.1 mol%)Reduced cost, improved sustainability
Catalyst recoveryDistillation (energy intensive)Electrochemical recoveryLower energy consumption, catalyst integrity preserved
Reaction efficiencyBatch processingContinuous flow chemistryImproved heat/mass transfer, higher productivity
Environmental impactOrganic solvents at high temperaturesAqueous micellar catalysisReduced waste, lower energy consumption

The industrial production of thiophene derivatives also faces challenges related to the optimization of reaction conditions for maximum yield and selectivity [21] [16]. For thiophene synthesis from furan and hydrogen sulfide, studies have shown that the choice of catalyst carrier and active ingredient significantly affects the yield [21]. Alumina as a carrier and phosphotungstic acid as an active ingredient provided the highest thiophene yields (84.2%) [21]. Understanding the reaction mechanism through density functional theory calculations revealed four transition states in the reaction process with energy barriers of 242.1, 116.6, 150.4, and 15.3 kJ/mol, respectively [21].

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical tools for structural elucidation and characterization of 2-Methyl-5-(thiophen-3-yl)aniline. This heterocyclic compound, featuring both thiophene and aniline moieties, exhibits distinctive spectroscopic signatures that provide comprehensive insight into its molecular architecture and electronic environment [1] [2] [3].

The proton Nuclear Magnetic Resonance spectrum of 2-Methyl-5-(thiophen-3-yl)aniline displays characteristic resonances spanning the aromatic region from 6.5 to 8.5 parts per million. The thiophene ring protons typically manifest as distinct multiplets in the 7.0-7.5 parts per million region, exhibiting coupling patterns characteristic of the five-membered heterocyclic system [1] [2] [4]. The coupling constants for thiophene protons generally range from 3 to 8 Hertz, reflecting the specific positional relationships and electronic environments within the ring structure [1] [2] [5].

Aniline ring protons demonstrate resonances between 6.6 and 7.8 parts per million, with the substitution pattern significantly influencing the exact chemical shift positions. The methyl substituent at the 2-position of the aniline ring creates characteristic shielding and deshielding effects that are readily observable in the spectrum [1] [5] [3]. The methyl group itself appears as a singlet in the 2.0-2.5 parts per million region, providing a reliable diagnostic signal for structural confirmation [2] [3] [6].

The primary amine functionality manifests as a broad signal typically observed between 3.5 and 5.5 parts per million, with the exact position being highly dependent on solvent choice, concentration, and temperature conditions. This resonance often appears as a broad singlet due to rapid exchange processes involving the amine protons [1] [2] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbon atoms display characteristic resonances in the 110-160 parts per million region, with the thiophene carbons typically appearing slightly upfield compared to benzene ring carbons due to the electron-rich nature of the sulfur-containing heterocycle [7] [5] [4]. The methyl carbon appears as a distinct peak in the aliphatic region, typically around 20-25 parts per million [2] [3] [6].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide crucial information regarding spatial relationships and connectivity patterns within the molecule. These advanced techniques enable unambiguous assignment of all resonances and confirmation of the substitution pattern [1] [2] [5].

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 2-Methyl-5-(thiophen-3-yl)aniline, revealing detailed information about functional group characteristics and molecular dynamics. The vibrational spectrum displays distinctive absorption bands that correspond to specific molecular motions and bond characteristics [3] [8] [9].

The most prominent features in the high-frequency region correspond to the primary amine stretching vibrations, appearing as strong absorptions between 3300 and 3500 wavenumbers. These bands represent both symmetric and asymmetric nitrogen-hydrogen stretching modes, with the exact frequencies being influenced by intermolecular hydrogen bonding and crystal packing effects in the solid state [3] [10] [11]. The intensity and splitting pattern of these bands provide valuable information regarding the hydrogen bonding environment and molecular aggregation behavior.

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3000-3100 wavenumber region. These absorptions are characteristic of both the thiophene and aniline ring systems, with subtle differences in frequency reflecting the distinct electronic environments of the two aromatic systems [3] [8] [9]. The thiophene carbon-hydrogen stretches typically appear at slightly higher frequencies due to the electron-withdrawing nature of the sulfur atom.

The carbon-carbon double bond stretching vibrations represent critical diagnostic features, with thiophene ring stretches appearing in the 1400-1500 wavenumber region and aniline ring stretches manifesting between 1500 and 1600 wavenumbers. These strong absorptions reflect the aromatic character of both ring systems and provide information regarding the degree of conjugation between the two aromatic moieties [3] [8] [9].

Carbon-sulfur stretching vibrations, characteristic of the thiophene ring, appear as medium-intensity bands in the 700-850 wavenumber region. These absorptions are particularly diagnostic for thiophene-containing compounds and provide confirmation of the heterocyclic structure [3] [8] [9]. The exact frequency of these vibrations is influenced by the substitution pattern and electronic environment of the thiophene ring.

Carbon-nitrogen stretching vibrations associated with the aniline functionality manifest in the 1020-1250 wavenumber region. These medium-intensity bands provide information regarding the carbon-nitrogen bond character and the degree of conjugation between the amino group and the aromatic ring system [3] [10] [11].

Out-of-plane carbon-hydrogen bending vibrations appear as strong absorptions in the 750-900 wavenumber region, providing information regarding the substitution pattern and molecular geometry. These vibrations are particularly sensitive to the aromatic ring substitution pattern and can be used to confirm the regiochemistry of the compound [3] [10] [11].

Ring deformation modes manifest as weak to medium-intensity absorptions in the 400-700 wavenumber region, representing collective motions of the aromatic ring systems. These vibrations provide information regarding ring planarity, intermolecular interactions, and crystal packing effects [8] [9] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Methyl-5-(thiophen-3-yl)aniline provides crucial information regarding molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The compound exhibits a molecular ion peak at mass-to-charge ratio 189, corresponding to the intact molecular structure [12] [13] [14].

The fragmentation pattern follows predictable pathways based on the stability of resulting ionic species and the inherent weak points within the molecular structure. The initial fragmentation typically involves the loss of small neutral molecules or radicals, leading to the formation of characteristic fragment ions that provide structural information [12] [13] [14].

One of the most significant fragmentation pathways involves the loss of hydrogen cyanide (mass 27) from the molecular ion, resulting in a prominent fragment at mass-to-charge ratio 162. This fragmentation is characteristic of aniline derivatives and represents a rearrangement process involving the amino group and adjacent aromatic carbon atoms. The high relative intensity of this peak makes it a reliable diagnostic feature for aniline-containing compounds [13] [14] [15].

The loss of the methyl group through alpha-cleavage produces a fragment ion at mass-to-charge ratio 174, though this peak typically exhibits relatively low intensity. This fragmentation pathway reflects the stability of the resulting radical cation and provides confirmation of the methyl substitution pattern [12] [13] [15].

Ring fragmentation processes lead to the formation of several characteristic ions, including peaks at mass-to-charge ratios 111 and 97, corresponding to thiophene-based fragments. The ion at mass-to-charge ratio 111 represents a substituted thiophene fragment, while the peak at 97 corresponds to a methyl-thiophene species. These fragments exhibit high relative intensities due to the stability of the thiophene aromatic system [12] [13] [14].

The molecular ion of thiophene itself appears at mass-to-charge ratio 84, representing complete loss of the aniline portion of the molecule. This fragmentation pathway demonstrates the relative weakness of the inter-ring connection and the stability of the thiophene heterocycle [12] [13] [14].

Formation of the tropylium ion, a highly stable seven-membered aromatic species, produces a prominent peak at mass-to-charge ratio 77. This ion represents a rearrangement product derived from the aniline ring system and is characteristic of aromatic compounds containing benzenoid structures [13] [14] [15].

Additional minor fragments include ions at mass-to-charge ratio 51, corresponding to cyclopentenyl cation species derived from ring contraction processes. These fragments, while less intense, provide additional structural confirmation and insight into the fragmentation mechanisms [12] [13] [14].

The overall fragmentation pattern provides unambiguous confirmation of the molecular structure and enables differentiation from structural isomers through characteristic peak ratios and relative intensities.

Ultraviolet-Visible Absorption Spectroscopic Profiling

Ultraviolet-Visible absorption spectroscopy of 2-Methyl-5-(thiophen-3-yl)aniline reveals complex electronic transitions arising from the conjugated aromatic system and the interaction between the thiophene and aniline chromophores. The absorption spectrum displays multiple bands corresponding to different electronic excitation processes [16] [17] [18].

The primary absorption feature appears in the 280-320 nanometer region and corresponds to π→π* electronic transitions involving the extended conjugated system. This band exhibits high extinction coefficients, typically ranging from 15,000 to 25,000 per molar per centimeter, reflecting the allowed nature of the transition and the extent of electronic delocalization between the two aromatic rings [16] [17] [18]. The exact wavelength maximum is influenced by solvent polarity, with bathochromic shifts observed in polar solvents due to stabilization of the excited state.

Secondary absorption features in the 320-380 nanometer region correspond to n→π* transitions involving the lone pair electrons on the nitrogen atom of the amine group. These bands typically exhibit lower extinction coefficients, ranging from 5,000 to 15,000 per molar per centimeter, due to the partially forbidden nature of these transitions [16] [17] [19]. The position of these bands is particularly sensitive to hydrogen bonding interactions and solvent effects, with hypsochromic shifts observed in protic solvents.

Charge transfer transitions manifest in the 250-300 nanometer region, arising from intramolecular electron transfer processes between the electron-rich aniline moiety and the relatively electron-poor thiophene ring. These transitions exhibit high extinction coefficients, ranging from 20,000 to 40,000 per molar per centimeter, and display pronounced solvatochromic behavior due to the charge-separated nature of the excited state [16] [18] [20].

Local excitations associated with the thiophene chromophore appear in the 230-280 nanometer region, with extinction coefficients typically ranging from 10,000 to 20,000 per molar per centimeter. These transitions exhibit minimal solvent dependence, reflecting their localized nature within the thiophene ring system [16] [17] [19].

Similarly, local excitations of the aniline chromophore manifest in the 200-250 nanometer region, with extinction coefficients ranging from 8,000 to 15,000 per molar per centimeter. These transitions show moderate solvent sensitivity, particularly in response to hydrogen bonding interactions involving the amino group [16] [17] [21].

The overall absorption profile provides valuable information regarding the electronic structure, degree of conjugation, and intermolecular interactions of 2-Methyl-5-(thiophen-3-yl)aniline. The spectroscopic data enable determination of key photophysical properties and provide insight into potential applications in optoelectronic devices and photochemical processes.

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Last modified: 08-16-2023

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